molecular formula C19H15Cl2NO B1451307 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160256-04-1

7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No.: B1451307
CAS No.: 1160256-04-1
M. Wt: 344.2 g/mol
InChI Key: WATWZMURFMACMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride is a complex organic compound characterized by its quinoline core structure, which is substituted with chlorine, an ethyl group, and a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst may be necessary to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. The use of green chemistry principles, such as minimizing waste and using safer reagents, is often considered in industrial production.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may require the use of strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Quinone derivatives, which are important in dye and pigment synthesis.

  • Reduction: Hydroquinoline derivatives, which have applications in pharmaceuticals.

  • Substitution: Amines or alcohols, which can be further functionalized for various uses.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural complexity allows for the design of molecules with specific biological activities.

Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

  • 2-(7-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-ethylphenyl)acetamide: This compound shares a similar quinoline core but has different substituents and functional groups.

  • 2-Chloro-N-(4-ethylphenyl)propanamide: Another related compound with a simpler structure and different functional groups.

Uniqueness: 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride is unique due to its specific combination of substituents, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

7-chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO/c1-3-12-4-6-13(7-5-12)17-10-15(19(21)23)14-8-9-16(20)11(2)18(14)22-17/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATWZMURFMACMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 2
7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.